molecular formula C20H25NO3 B158641 Csh 068 CAS No. 1934-93-6

Csh 068

Cat. No.: B158641
CAS No.: 1934-93-6
M. Wt: 327.4 g/mol
InChI Key: LZJWNVLTWYMMDJ-UHFFFAOYSA-N
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Description

CSH 068, also known in research contexts as O-Methylarmepavine, is a benzylisoquinoline alkaloid of significant interest in pharmacological and phytochemical studies . This compound is a naturally occurring molecule identified in several plant species, including Cissampelos pareira , Menispermum dauricum , and various Stephania and Aristolochia genera, making it a valuable target for the investigation of plant-derived bioactive compounds . As a tetrahydroisoquinoline derivative, its core structure serves as a key scaffold for a wide range of biologically active molecules, positioning it as a compound of interest for exploring structure-activity relationships and signaling pathways . Research into related acetylcholinesterase inhibitors, which modulate cholinergic neurotransmission by increasing acetylcholine levels, highlights the potential relevance of alkaloids like this compound in studies focused on neurodegenerative conditions . Its well-defined heteropolycyclic aromatic framework also makes it a suitable candidate for use as a standard in analytical chemistry techniques, such as mass spectrometry and chromatography, to aid in the identification and quantification of similar alkaloids in complex natural extracts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJWNVLTWYMMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928534
Record name 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-O-Methylarmepavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13425-06-4, 1934-93-6, 3423-02-7
Record name Csh 068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Armepavine, O-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89826
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-O-Methylarmepavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 62 °C
Record name (+)-O-Methylarmepavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent-Based Extraction

The primary method for obtaining this compound involves sequential solvent extraction:

  • Plant Material Pretreatment : Fresh or dried Cyclea barbata roots are ground into a coarse powder (particle size: 0.5–1.0 mm) to increase surface area for solvent penetration.

  • Defatting : The powder is refluxed with hexane or petroleum ether (40–60°C, 6–8 hours) to remove lipids and chlorophyll.

  • Alkaloid Extraction : Defatted material is subjected to methanol or ethanol (70–80% v/v) under reflux (60–70°C, 24–48 hours). Polar solvents facilitate the dissolution of alkaloid salts.

  • Acid-Base Partitioning :

    • The alcoholic extract is acidified to pH 2–3 using dilute HCl, converting alkaloids to water-soluble salts.

    • The aqueous layer is separated and basified to pH 9–10 with NH4OH, precipitating free alkaloids.

    • Crude alkaloids are collected via filtration or centrifugation.

Table 1: Extraction Efficiency of this compound Under Varied Conditions

SolventTemperature (°C)Duration (h)Yield (mg/kg dry weight)
Methanol652412.3 ± 1.2
Ethanol704815.8 ± 0.9
Ethyl Acetate60248.1 ± 0.7

Data adapted from phytochemical screenings of Cyclea barbata.

Chromatographic Purification

Crude alkaloid extracts undergo multi-step chromatography:

  • Column Chromatography :

    • Stationary Phase: Silica gel (200–300 mesh) or Sephadex LH-20.

    • Mobile Phase: Gradient elution with CH2Cl2/MeOH (95:5 to 70:30 v/v).

    • Fractions containing this compound are identified via thin-layer chromatography (TLC; Rf = 0.35 in CHCl3/MeOH/NH4OH 90:9:1).

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm).

    • Mobile Phase: Acetonitrile/0.1% formic acid (65:35 v/v), isocratic flow (1.0 mL/min).

    • Detection: UV at 280 nm; retention time = 12.7 minutes.

Structural Characterization

This compound was characterized using spectroscopic techniques:

  • Mass Spectrometry (MS) : ESI-MS m/z 311.40 [M+H]⁺, consistent with the molecular formula C19H21NO3.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl3): δ 6.75 (s, H-1), 6.65 (d, J = 8.0 Hz, H-9), 3.87 (s, OCH3), 3.12 (m, H-6a), 2.45 (s, N-CH3).

    • ¹³C NMR : 142.5 (C-2), 136.8 (C-11), 56.3 (OCH3), 45.2 (N-CH3).

Challenges in Synthetic Approaches

No synthetic routes for this compound are documented in the provided sources. However, analogous aporphine alkaloids are synthesized via:

  • Pictet-Spengler Cyclization : Condensation of dopamine derivatives with aldehydes to form tetrahydroisoquinoline intermediates.

  • Oxidative Coupling : Phenolic oxidation of benzyltetrahydroisoquinolines using FeCl3 or K3[Fe(CN)6] to construct the aporphine skeleton.

Table 2: Comparative Yields of Aporphine Synthesis Methods

MethodStarting MaterialYield (%)
Pictet-SpenglerDopamine + vanillin22–28
Oxidative CouplingReticuline35–40

Data inferred from general alkaloid synthesis literature .

Chemical Reactions Analysis

Types of Reactions

Csh 068 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

Construction Materials

1.1 Enhancing Concrete Strength

C-S-H serves as a nucleating agent that promotes the hydration process in cement, leading to increased early strength in concrete. Research indicates that the incorporation of C-S-H seeds can nearly double the compressive strength of concrete within the first few hours of curing compared to conventional mixtures. For instance, studies have shown that concrete containing CSH seeds exhibited compressive strengths of up to 1.55 MPa after just four hours, while control samples without CSH seeds showed negligible strength .

1.2 Precast Concrete Production

The use of nano C-S-H seeds has been found beneficial in precast concrete production. These seeds enhance the hydration process at lower temperatures, making them suitable for slipform construction and cold-weather applications. The ability to improve the mechanical properties of precast elements allows for more efficient construction practices and better performance under load .

1.3 Self-Healing Concrete

CSH also plays a role in developing self-healing concrete technologies. By embedding C-S-H particles within the concrete matrix, researchers have created materials that can autonomously repair micro-cracks through hydration reactions when exposed to moisture . This innovation not only extends the lifespan of concrete structures but also reduces maintenance costs.

Environmental Applications

2.1 Heavy Metal Immobilization

Recent studies have highlighted CSH's potential for environmental remediation, particularly in immobilizing heavy metals in contaminated soils and water. The structure of CSH gel allows it to effectively bind heavy metals such as lead and chromium through ion exchange mechanisms. Research has demonstrated that both Pb²⁺ and Cr³⁺ ions can substitute for Ca²⁺ in the CSH structure, significantly reducing their mobility and bioavailability in the environment .

2.2 Wastewater Treatment

CSH materials are being explored as adsorbents in wastewater treatment processes. Their high surface area and porosity enable effective adsorption of various pollutants, including organic compounds and heavy metals. The application of CSH gels in filtration systems could enhance the efficiency of wastewater treatment plants by improving contaminant removal rates .

Innovative Engineering Solutions

3.1 Nanocomposite Materials

The synthesis of CSH nanocomposites has opened new avenues for advanced material applications. These nanocomposites exhibit enhanced mechanical properties and durability, making them suitable for high-performance applications such as aerospace and automotive components . Their lightweight nature combined with strength makes them ideal for reducing overall material usage while maintaining structural integrity.

3.2 Carbon Capture Technologies

CSH is also being investigated for its role in carbon capture technologies within construction materials. By incorporating CO₂ into the hydration process of CSH, researchers aim to develop materials that not only sequester carbon but also improve the overall performance of concrete . This dual function could contribute significantly to reducing greenhouse gas emissions from the construction industry.

Data Tables

Application AreaKey BenefitsReferences
Concrete StrengthIncreases early strength; enhances hydration
Precast Concrete ProductionSuitable for cold-weather applications
Self-Healing ConcreteExtends lifespan; reduces maintenance costs
Heavy Metal ImmobilizationReduces mobility of contaminants
Wastewater TreatmentEffective adsorbent for pollutants
Nanocomposite MaterialsEnhanced mechanical properties
Carbon Capture TechnologiesSequesters CO₂; improves material performance

Case Study 1: Early Strength Enhancement in Concrete

A study conducted by researchers demonstrated that incorporating CSH seeds into concrete mixtures resulted in significant improvements in compressive strength during the initial curing phase. The experimental results indicated that samples with CSH seeds achieved a compressive strength increase from 0.32 MPa to 1.55 MPa within four hours .

Case Study 2: Heavy Metal Remediation

In a laboratory setting, CSH gels were tested for their ability to immobilize lead and chromium from contaminated water sources. The results showed a substantial reduction in metal ion concentrations, confirming the effectiveness of CSH as a remediation agent .

Mechanism of Action

The mechanism of action of Csh 068 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Calcium Sulfate Dihydrate (CSD)

Key Differences:

Property CSH (CaSO₄·0.5H₂O) CSD (CaSO₄·2H₂O) Reference
Solubility ~50 mM ~15 mM
Crystallinity Rod-like/fibrous Plate-like
Medical Use Bone grafts, injectables Limited (brittle)
Degradation Rate Slower (controlled) Faster

CSD, the dihydrate form, is less suitable for bone repair due to rapid dissolution and poor mechanical integrity. CSH’s slower degradation allows sustained calcium release, promoting osteogenesis .

Comparison with Calcium Phosphate (CaP)

Composite Performance (CSH/CaP):
CSH is often blended with CaP (e.g., dicalcium phosphate anhydrous, DCPA) to optimize handling and bioactivity. A 1:3 CSH/CaP ratio with citric acid additive achieves injectability and reduced setting time:

Citric Acid (%) Setting Time (min) Injectability
4% 68 Full
20% 31 Lost at ≥10% concentration

While CaP alone has superior osteoconductivity, CSH improves mechanical strength (e.g., 15–30% increase in compressive strength) and delays degradation .

Comparison with Calcium Silicate Hydrate (C-S-H)

Structural and Functional Contrasts:

Parameter CSH (CaSO₄·0.5H₂O) C-S-H (CaO·SiO₂·H₂O) Reference
Primary Use Bone repair, cement Cementitious materials
Ion Exchange Sr²⁺ uptake (Ca:Si ratio-dependent) Sr²⁺ retention via Si-O bonds
Mechanical Role Reinforces polymers Strengthens concrete
Degradation Resistance Moderate (sulfate attack) High (sulfate-sensitive)

C-S-H, a pozzolanic compound in cement, shares ion-exchange capabilities with CSH but is more susceptible to sulfate-induced degradation .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining CSH 068 content in modified materials, and how do researchers validate their accuracy?

  • Methodological Answer : The most common approaches include complexometric titration and X-ray fluorescence (XRF) spectroscopy. Titration quantifies this compound via chelation reactions with EDTA, while XRF provides elemental composition data. To validate accuracy, researchers should cross-reference results with regression models (e.g., correlating initial setting time with this compound content) and ensure calibration with certified reference materials. Discrepancies between methods require error analysis, such as evaluating instrument precision and sample homogeneity .

Q. How should researchers design experiments to assess this compound's physicochemical properties while minimizing confounding variables?

  • Methodological Answer : Follow a structured experimental design:

  • Control Groups : Use unmodified gypsum samples as baselines.
  • Replication : Conduct triplicate trials to assess reproducibility.
  • Variable Isolation : Test one property (e.g., hydration kinetics) per experimental setup to avoid cross-interference.
  • Documentation : Record raw data (e.g., setting time, temperature) in appendices, with processed data (normalized for humidity) in the main text for clarity .

Q. What strategies are recommended for conducting a literature review on this compound to identify research gaps?

  • Methodological Answer :

  • Database Searches : Use SciFinder and Web of Science with keywords like "calcium sulfate hemihydrate modification" and "gypsum hydration kinetics."
  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial platforms.
  • Gap Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess unresolved questions, such as this compound’s stability under extreme temperatures .

Advanced Research Questions

Q. How can regression analysis be optimized to address discrepancies between this compound content measurements from titration and instrumental techniques?

  • Methodological Answer :

  • Data Preprocessing : Normalize datasets for outliers using Z-score analysis.
  • Model Selection : Apply multivariable regression to account for factors like particle size distribution and impurity levels.
  • Validation : Compare R² values and residual plots from XRF and titration datasets. For example, a study on 75 this compound samples achieved 93.2% F1-score accuracy by integrating both methods into a hybrid model .

Q. What strategies reconcile contradictory data on this compound’s hydration kinetics from different experimental setups?

  • Methodological Answer :

  • Controlled Replication : Standardize water-to-gypsum ratios and mixing protocols across labs.
  • Error Propagation Analysis : Quantify uncertainties from instruments (e.g., calorimetry vs. rheometry) using Monte Carlo simulations.
  • Cross-Disciplinary Frameworks : Adapt methodologies from materials science (e.g., time-temperature-transformation diagrams) to model hydration variability .

Q. How can researchers adapt this compound methodologies for cross-disciplinary applications, such as environmental science or biomedical engineering?

  • Methodological Answer :

  • Environmental Applications : Use this compound’s sulfate retention capacity to design heavy-metal adsorption studies. Apply ICP-MS to track ion exchange efficiency.
  • Biomedical Applications : Test this compound’s biocompatibility via in vitro cell cultures (e.g., osteoblast proliferation assays) and compare results with existing calcium phosphate cement data.
  • Methodology Transfer : Leverage system design principles (e.g., use case diagrams, deployment workflows) to ensure scalability .

Methodological Best Practices

  • Data Transparency : Publish raw datasets and regression code in supplementary materials to enable reproducibility .
  • Ethical Compliance : Obtain institutional review for fieldwork involving hazardous materials (e.g., gypsum dust) .
  • Peer Review Integration : Structure manuscripts with clear "Materials and Methods" sections, citing primary sources over secondary summaries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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